molecular formula C6H5N5O2S B3057448 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 80773-00-8

2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3057448
CAS No.: 80773-00-8
M. Wt: 211.2 g/mol
InChI Key: HCORZOYSZBWENS-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80773-00-8) is a high-value chemical scaffold with the molecular formula C 6 H 5 N 5 O 2 S and a molecular weight of 211.20 g/mol . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocycles, which are of significant research interest due to their structural similarity to purine bases, making them useful model systems for studying coordination chemistry in biological systems . Derivatives of this core structure are investigated for a variety of biological properties, with one of the most prominent areas being antitumour activity . The nitro and methylsulfanyl functional groups on the triazolopyrimidine ring system offer versatile reactive sites for further synthetic modification, enabling the development of more complex molecules for structure-activity relationship (SAR) studies and the creation of novel coordination compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2S/c1-14-6-8-5-7-2-4(11(12)13)3-10(5)9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCORZOYSZBWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509048
Record name 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80773-00-8
Record name 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-1,2,4-triazoles with appropriate electrophilic agents. One common method includes the reaction of 3-amino-5-(methylsulfanyl)-1,2,4-triazole with nitro-substituted electrophiles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. The nitro group in the structure is believed to enhance the compound's ability to disrupt microbial cell function, making it a candidate for developing new antibacterial agents .

Antitumor Properties

Preliminary investigations suggest that 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine may inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth and proliferation .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of enzymes involved in nucleic acid metabolism, which could be leveraged in antiviral drug development .

Applications in Agriculture

Given its biological activity, there is potential for using this compound as a fungicide or pesticide. Its ability to inhibit microbial growth could be harnessed to protect crops from fungal pathogens.

Case Studies and Research Findings

StudyFindings
Rusinov et al., 1990Investigated the synthesis and biological evaluation of triazolo-pyrimidinesIdentified antimicrobial properties against various pathogens
MDPI Journal, 2023Explored structural analogues of similar compounds with antiseptic activitySuggested further development for clinical applications in sepsis treatment
PubMed StudyEvaluated enzyme inhibition capabilitiesIndicated potential for antiviral applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) or lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to the disruption of critical cellular processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Sulfonamide Derivatives (Herbicidal Agents)

Compounds such as 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) and 2-fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) () exhibit potent herbicidal activity. The sulfonamide group at position 2, combined with trifluoromethyl and fluoro substituents, enhances interactions with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . In contrast, the methylsulfanyl group in the target compound may reduce herbicidal efficacy but improve pharmacokinetic properties for pharmaceutical applications.

2-Amino-Carboxamide Hybrids (Antiproliferative Agents)

Derivatives like 2-amino-N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5g) () demonstrate antiproliferative activity against cancer cell lines. The amino group at position 2 and carboxamide at position 6 facilitate hydrogen bonding with tubulin or kinase targets, disrupting microtubule assembly or cell cycle progression .

2-Methylsulfanyl Derivatives with Fluorinated Side Chains

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine () shares the methylsulfanyl group at position 2 but incorporates a fluorobenzyl substituent at position 6. This modification increases lipophilicity and may improve blood-brain barrier penetration for CNS-targeted therapies. The absence of a nitro group in this analog highlights the critical role of the nitro moiety in the target compound’s anti-inflammatory activity .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Features (¹³C NMR, δ ppm)
Target Compound C₈H₇N₅O₂S 253.24 δ 19.0 (SCH₃), 119.6 (C-6), 153.0 (C-5)
8a (Herbicidal) C₁₅H₁₂F₄N₅O₄S 442.34 δ 56.4 (OCH₃), 131.2 (CF₃)
5g (Antiproliferative) C₂₂H₂₁ClN₆O₄ 469.14 δ 168.17 (CONH), 152.92 (C-5)

The nitro group in the target compound results in distinct UV-Vis absorption and IR peaks at ~1289 cm⁻¹ (NO₂ stretching), absent in non-nitro analogs .

Biological Activity

Overview

2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, which incorporates both triazole and pyrimidine rings, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C6H5N5O2S
  • Molecular Weight : 211.201 g/mol
  • CAS Number : 80773-00-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably:

  • Enzyme Inhibition : It has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), which are crucial for DNA repair and epigenetic regulation respectively. This inhibition can lead to apoptosis in cancer cells and disruption of microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.
  • Mycobacterium tuberculosis : Demonstrated moderate potency against drug-sensitive strains.

The compound's effectiveness against the ESKAPE pathogens highlights its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Cell Lines Tested : It has been evaluated on various cancer cell lines such as MCF-7 (breast cancer) and KB-3-1 (oral cancer).
  • Mechanism : The inhibition of LSD1 leads to increased levels of tumor suppressor genes and decreased proliferation rates in cancer cells .

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazolopyrimidine derivatives including this compound. The results indicated strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against tested strains .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecium4
Escherichia coli16
Klebsiella pneumoniae8

Study on Anticancer Properties

In another study focusing on anticancer activity, the compound was found to induce apoptosis in MCF-7 cells through the modulation of histone methylation patterns. The IC50 values for cell proliferation inhibition were recorded at approximately 10 µM .

Q & A

Q. Tables for Reference

Property Value/Observation Method Reference
Melting Point205–207°CDifferential Scanning Calorimetry
logP (Octanol-Water)1.92HPLC Retention Time
ALS Inhibition (IC₅₀)0.8 µMEnzyme Kinetics
HOMO Energy (DFT)-5.8 eVB3LYP/6-31G*

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine

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